Introduction: Navigating Data Scarcity Through Chemical Principles
Introduction: Navigating Data Scarcity Through Chemical Principles
An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-isopropoxypyridine and its Homologs
This guide, therefore, adopts a principled, expert-driven approach. Instead of merely noting the absence of data, we will elucidate the physical properties of 2-Chloro-6-isopropoxypyridine by examining its closely related, well-characterized homologs, primarily 2-Chloro-6-methoxypyridine . By analyzing the established data for this analog and applying fundamental chemical principles, we can project the expected properties of the target compound. This methodology not only provides valuable estimations but also deepens the reader's understanding of structure-property relationships within the 2-chloro-6-alkoxypyridine class.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental identifiers. The key distinction within the homologous series discussed herein is the nature of the alkoxy group at the 6-position of the pyridine ring.
The molecular structure directly influences intermolecular forces (van der Waals forces, dipole-dipole interactions) and molecular packing, which in turn dictate the macroscopic physical properties such as boiling point, density, and solubility. The presence of an electronegative chlorine atom and a nitrogen atom in the pyridine ring, combined with an ether linkage, creates a molecule with distinct electronic and steric characteristics.
Caption: Molecular Structure of 2-Chloro-6-isopropoxypyridine.
Table 1: Core Molecular Identifiers
| Property | 2-Chloro-6-methoxypyridine | 2-Chloro-6-isopropoxypyridine (Target) |
| CAS Number | 17228-64-7[1] | Not definitively assigned |
| Molecular Formula | C₆H₆ClNO | C₈H₁₀ClNO |
| Molecular Weight | 143.57 g/mol | 171.62 g/mol |
| Synonyms | 6-Chloro-2-methoxypyridine | 6-Chloro-2-isopropoxypyridine |
Comparative Analysis of Physicochemical Properties
The transition from a methoxy (-OCH₃) to an isopropoxy (-OCH(CH₃)₂) group involves adding two methyl groups, significantly increasing the molecule's size, mass, and surface area. This structural change is the primary determinant of the differences in physical properties. The following table summarizes the known data for the methoxy analog and provides scientifically grounded estimates for 2-chloro-6-isopropoxypyridine.
Table 2: Summary of Physical Properties (Known vs. Estimated)
| Physical Property | 2-Chloro-6-methoxypyridine (Experimental Data) | 2-Chloro-6-isopropoxypyridine (Estimated) | Causality of the Trend |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Both are relatively small, substituted pyridines expected to be liquid at STP. |
| Boiling Point | 185-186 °C (lit.)[1] | ~205 - 215 °C | Increased molecular weight and surface area lead to stronger van der Waals forces, requiring more energy for vaporization. |
| Density | 1.207 g/mL at 25 °C (lit.)[1] | ~1.15 g/mL at 25 °C | While mass increases, the volume increases more substantially due to the bulkier isopropoxy group, likely leading to a slight decrease in density. |
| Solubility in Water | Slightly soluble | Sparingly soluble | The larger, nonpolar alkyl portion of the isopropoxy group decreases overall polarity, reducing miscibility with water. |
| Solubility in Organics | Soluble in ethanol, ether, CH₂Cl₂ | Soluble in ethanol, ether, CH₂Cl₂, THF | The molecule retains significant nonpolar character, ensuring good solubility in common organic solvents. |
| Refractive Index | n20/D 1.528 (lit.)[1] | ~1.520 | The increase in molecular volume and potential decrease in density would likely result in a slightly lower refractive index. |
Spectroscopic Signature: A Predictive Guide
While experimental spectra for 2-chloro-6-isopropoxypyridine are not available, its structure allows for a confident prediction of its key spectroscopic features. This is invaluable for researchers aiming to synthesize or identify this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic. The key signals would be:
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Isopropoxy Group: A septet (one proton, -OCH (CH₃)₂) around 4.5-5.5 ppm and a corresponding doublet (six protons, -OCH(CH₃ )₂) around 1.3-1.5 ppm. The downfield shift of the septet is due to the deshielding effect of the adjacent oxygen atom.
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Pyridine Ring: Three aromatic protons exhibiting a distinct splitting pattern. Typically, for a 2,6-disubstituted pyridine, one would expect a triplet (for H4) and a doublet (for H3 and H5), with chemical shifts between 6.5 and 7.8 ppm.
¹³C NMR Spectroscopy
The carbon NMR would confirm the carbon framework:
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Isopropoxy Group: Two signals, one for the methine carbon (-C H(CH₃)₂) around 65-75 ppm and one for the methyl carbons (-CH(C H₃)₂) around 20-25 ppm.
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Pyridine Ring: Five distinct signals for the aromatic carbons, with the carbon atoms attached to the chlorine (C2) and oxygen (C6) being the most downfield (typically >150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorptions for the functional groups present:
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C-O-C Stretch (Ether): A strong, characteristic band in the region of 1250-1000 cm⁻¹.
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C=N and C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1600-1400 cm⁻¹ region.
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C-Cl Stretch: A band in the 800-600 cm⁻¹ region.
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C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (2950-2850 cm⁻¹).
Synthesis and Reactivity: An Overview
Understanding the synthesis of 2-chloro-6-isopropoxypyridine provides context for its potential impurities and handling requirements. A common and logical synthetic route is the nucleophilic aromatic substitution of 2,6-dichloropyridine with sodium isopropoxide, a variation of the Williamson ether synthesis.
Caption: Plausible synthetic workflow for 2-Chloro-6-isopropoxypyridine.
The reactivity of the molecule is dominated by the 2-chloro substituent. The pyridine ring is electron-deficient, which makes the chlorine atom susceptible to displacement by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of amines, thiols, and other functional groups to build more complex molecular architectures.
Laboratory Protocols
Adherence to well-defined, validated protocols is essential for safety, reproducibility, and purity.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
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Objective: To synthesize 2-Chloro-6-isopropoxypyridine from 2,6-dichloropyridine.
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Materials:
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2,6-Dichloropyridine (1.0 eq)
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Sodium Isopropoxide (1.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen gas supply
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Methodology:
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Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas (Argon) inlet.
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Reagent Addition: Charge the flask with 2,6-dichloropyridine and anhydrous THF. Stir until fully dissolved.
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Nucleophile Addition: Carefully add sodium isopropoxide portion-wise to the solution at room temperature. The reaction may be mildly exothermic.
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Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the starting material is consumed, cool the reaction to 0 °C using an ice bath. Slowly add saturated aqueous NH₄Cl to quench the excess sodium isopropoxide.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
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Protocol: Sample Preparation for NMR Analysis
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Objective: To prepare a sample of synthesized 2-Chloro-6-isopropoxypyridine for ¹H and ¹³C NMR analysis.
-
Materials:
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Purified product (~10-20 mg)
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Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
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NMR tube
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Pasteur pipette
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Vial
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-
Methodology:
-
Weigh approximately 10-20 mg of the purified liquid product into a clean, dry vial.
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Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
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Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
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Transfer the solution into a clean, dry NMR tube using the Pasteur pipette.
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Cap the NMR tube securely. Wipe the outside of the tube clean.
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The sample is now ready for insertion into the NMR spectrometer for analysis.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-chloro-6-isopropoxypyridine is not widely available, the safety profile can be inferred from related halogenated pyridines and alkoxy-pyridines.[2][3][4]
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Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, and a skin and eye irritant.[2][4]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3] Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.
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Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Conclusion
2-Chloro-6-isopropoxypyridine is a valuable building block whose physical properties can be confidently estimated through the principles of homology. By understanding the structure-property relationships demonstrated by analogs like 2-chloro-6-methoxypyridine, researchers can effectively plan synthetic routes, design purification strategies, and anticipate the handling requirements for this compound. The predictive data and protocols provided in this guide serve as a robust starting point for any scientific investigation involving this and related chemical entities, empowering researchers to proceed with a higher degree of certainty and safety.
References
- Pipzine Chemicals. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China.
- CymitQuimica. 2-chloro-6-isopropyl-pyridine-3-carboxylic acid.
- ChemicalBook. 2-Chloro-6-Isopropylpyridine | 120145-22-4.
- Sigma-Aldrich. SAFETY DATA SHEET.
- The Royal Society of Chemistry. Supporting Information.
- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%.
- Boron Molecular. Buy 2-Chloro-6-isopropylpyridine-3-boronic acid.
- VSNCHEM. vp15034 2-chloro-6-isopropyl pyridine.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Organic Syntheses. Organic Syntheses Procedure.
- ChemicalBook. 2-Chloro-6-Isopropylpyridine (120145-22-4) 1H NMR spectrum.
- Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
